Cas no 806605-05-0 (2-4-(diethylamino)phenylacetonitrile)

2-4-(Diethylamino)phenylacetonitrile is a versatile organic compound characterized by its nitrile functional group and diethylamino substituent, which contribute to its utility in synthetic chemistry. This intermediate is particularly valuable in the preparation of dyes, pharmaceuticals, and agrochemicals due to its reactivity in nucleophilic addition and condensation reactions. Its electron-rich aromatic system enhances its role in photoactive applications and as a precursor for heterocyclic synthesis. The compound exhibits favorable solubility in common organic solvents, facilitating its integration into multi-step synthetic processes. High purity grades are available to ensure consistent performance in research and industrial applications. Proper handling under inert conditions is recommended to maintain stability.
2-4-(diethylamino)phenylacetonitrile structure
806605-05-0 structure
Product name:2-4-(diethylamino)phenylacetonitrile
CAS No:806605-05-0
MF:C12H16N2
MW:188.268842697144
CID:1803797
PubChem ID:53403613

2-4-(diethylamino)phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(diethylamino)phenyl]acetonitrile
    • 2-(4-(DIETHYLAMINO)PHENYL)ACETONITRILE
    • 2-4-(diethylamino)phenylacetonitrile
    • 806605-05-0
    • [4-(Diethylamino)phenyl]acetonitrile
    • SCHEMBL625871
    • CS-0305731
    • EN300-1843155
    • AKOS006310293
    • DTXSID10695204
    • MDL: MFCD09923696
    • Inchi: InChI=1S/C12H16N2/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13/h5-8H,3-4,9H2,1-2H3
    • InChI Key: OAYBEAAUKPTTPX-UHFFFAOYSA-N
    • SMILES: CCN(CC)C1=CC=C(C=C1)CC#N

Computed Properties

  • Exact Mass: 188.131
  • Monoisotopic Mass: 188.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 27Ų

2-4-(diethylamino)phenylacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1843155-0.25g
2-[4-(diethylamino)phenyl]acetonitrile
806605-05-0
0.25g
$249.0 2023-09-19
Enamine
EN300-1843155-2.5g
2-[4-(diethylamino)phenyl]acetonitrile
806605-05-0
2.5g
$529.0 2023-09-19
Enamine
EN300-1843155-5.0g
2-[4-(diethylamino)phenyl]acetonitrile
806605-05-0
5g
$2110.0 2023-06-03
Enamine
EN300-1843155-0.05g
2-[4-(diethylamino)phenyl]acetonitrile
806605-05-0
0.05g
$227.0 2023-09-19
Enamine
EN300-1843155-0.1g
2-[4-(diethylamino)phenyl]acetonitrile
806605-05-0
0.1g
$238.0 2023-09-19
Enamine
EN300-1843155-10.0g
2-[4-(diethylamino)phenyl]acetonitrile
806605-05-0
10g
$3131.0 2023-06-03
Enamine
EN300-1843155-5g
2-[4-(diethylamino)phenyl]acetonitrile
806605-05-0
5g
$783.0 2023-09-19
Enamine
EN300-1843155-10g
2-[4-(diethylamino)phenyl]acetonitrile
806605-05-0
10g
$1163.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376401-250mg
2-(4-(Diethylamino)phenyl)acetonitrile
806605-05-0 98%
250mg
¥15678.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376401-500mg
2-(4-(Diethylamino)phenyl)acetonitrile
806605-05-0 98%
500mg
¥17609.00 2024-07-28

Additional information on 2-4-(diethylamino)phenylacetonitrile

Professional Introduction to 2-4-(diethylamino)phenylacetonitrile (CAS No. 806605-05-0)

2-4-(diethylamino)phenylacetonitrile (CAS No. 806605-05-0) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in the synthesis of various bioactive molecules. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential in drug development and material science. The presence of both an amine and a nitrile group in its molecular structure makes it a valuable intermediate for constructing complex chemical entities.

The compound's chemical formula, C12H17N2, reflects its rich nitrogen content, which is pivotal for forming hydrogen bonds and participating in various organic reactions. These properties make it an excellent candidate for further functionalization, enabling the creation of more sophisticated molecules with tailored biological activities. In recent years, advancements in synthetic methodologies have enhanced the accessibility and efficiency of producing this compound, thereby expanding its utility in research and industrial applications.

In the realm of pharmaceutical research, 2-4-(diethylamino)phenylacetonitrile has been explored as a precursor for developing novel therapeutic agents. Its structural motif is reminiscent of several pharmacophores found in active pharmaceutical ingredients (APIs), suggesting its potential role in designing drugs targeting various diseases. For instance, studies have indicated that derivatives of this compound exhibit promising properties as kinase inhibitors, which are crucial in treating cancers and inflammatory disorders. The amine group can be selectively modified to introduce different substituents, allowing researchers to fine-tune the pharmacological profile of the resulting molecules.

The nitrile group in 2-4-(diethylamino)phenylacetonitrile also offers opportunities for further chemical transformations. It can undergo hydrolysis to form carboxylic acids or reduction to yield amines, providing multiple pathways for constructing diverse molecular architectures. This flexibility is particularly valuable in medicinal chemistry, where the ability to modify key functional groups is essential for optimizing drug efficacy and safety. Moreover, the compound's stability under various reaction conditions makes it a reliable building block for multi-step syntheses.

Recent research has highlighted the compound's role in material science applications as well. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. Such complexes can enhance reaction rates and selectivity, making them useful in industrial processes and organic synthesis. Additionally, the optical properties of certain derivatives have been explored for applications in light-emitting diodes (LEDs) and other optoelectronic devices.

The synthesis of 2-4-(diethylamino)phenylacetonitrile typically involves multi-step reactions starting from readily available aromatic precursors. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core phenylacetonitrile scaffold efficiently. These methods not only improve yield but also minimize byproduct formation, aligning with green chemistry principles. The optimization of synthetic routes has been a focal point for researchers aiming to make this compound more accessible and cost-effective for large-scale applications.

In conclusion, 2-4-(diethylamino)phenylacetonitrile (CAS No. 806605-05-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable intermediate for designing novel bioactive molecules and functional materials. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in scientific advancements across multiple disciplines.

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